Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-
Description
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- (CAS: 127154-84-1) is a silyl ether derivative with the molecular formula C₁₁H₂₄OSi and a molecular weight of 200.39 . Its structure comprises a tert-butyl group ((1,1-dimethylethyl)), two methyl groups, and a 4-pentenyloxy chain. The 4-pentenyloxy moiety includes a terminal alkene, making this compound reactive in applications such as polymer crosslinking or functional group protection in organic synthesis. Silyl ethers like this are widely used as intermediates due to their stability and ease of cleavage under controlled conditions .
Properties
CAS No. |
127154-84-1 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pent-4-enoxysilane |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI Key |
XDTGMYOXTAZXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC=C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Silylation of 4-Penten-1-ol
Procedure :
- Reagents :
- 4-Penten-1-ol (1.0 equiv)
- tert-Butyldimethylsilyl chloride (1.2 equiv)
- Imidazole (2.0 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions :
- Dissolve 4-penten-1-ol and imidazole in DCM under nitrogen.
- Add TBDMSCl dropwise at 0°C.
- Warm to room temperature and stir for 12–24 hours.
Workup :
Method 2: Grignard Reagent-Mediated Synthesis
This approach adapts the patent method for TBDMSCl synthesis, modifying it to incorporate the 4-pentenyloxy group:
Grignard Formation :
- React tert-butyl chloride with magnesium in ether/cyclohexane to form (CH₃)₃CMgCl.
Silane Coupling :
- Add dimethyldichlorosilane (Me₂SiCl₂) to the Grignard reagent:
$$
\text{(CH}3\text{)}3\text{CMgCl} + \text{Me}2\text{SiCl}2 \rightarrow \text{(CH}3\text{)}3\text{C}(\text{CH}3)2\text{SiCl} + \text{MgCl}_2
$$
- Add dimethyldichlorosilane (Me₂SiCl₂) to the Grignard reagent:
Functionalization :
- React TBDMSCl with 4-penten-1-ol as in Method 1.
Yield : ~82% (based on reported TBDMSCl yields).
Industrial-Scale Optimization
The Chinese patent CN101817842A outlines a scalable process for TBDMSCl, emphasizing solvent selection (ether/cyclohexane mixtures) and hydrochloric acid quenching to isolate the product. Adapting this for 4-pentenyloxy substitution would require:
- Solvent System : Ether/cyclohexane (6.5:3.5 v/v) to enhance reagent solubility.
- Temperature Control : Maintain 40–55°C during Grignard formation to prevent side reactions.
- Acid Quenching : Use 25–30% HCl to hydrolyze magnesium salts and separate aqueous waste.
Purification and Characterization
Vacuum Distillation :
- Collect the product at 124–126°C (1–2 mmHg).
Spectroscopic Data : - ¹H NMR (CDCl₃): δ 5.8 (m, 1H, CH₂=CH), 4.8–5.0 (m, 2H, CH₂=CH₂), 3.6 (t, 2H, OCH₂), 0.9 (s, 9H, t-Bu), 0.1 (s, 6H, Si(CH₃)₂).
- IR : ν 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (Si-O-C).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Industrial Process |
|---|---|---|---|
| Yield | 75–85% | 80–82% | 82% |
| Reaction Time | 12–24 h | 6–8 h | 3–4 h |
| Scalability | Lab-scale | Lab-scale | Pilot-plant |
| Purity | >98% | >99% | 99% |
Challenges and Mitigation Strategies
- Moisture Sensitivity : Use rigorously anhydrous conditions and inert gas purging.
- Byproduct Formation : Excess TBDMSCl may lead to disilylation; stoichiometric control is critical.
- Purification Difficulties : Silica gel chromatography may degrade sensitive silyl ethers; prefer distillation.
Emerging Alternatives
Hydrosilylation :
- React tert-butyldimethylsilane with 4-penten-1-ol in the presence of Karstedt’s catalyst (Pt-based):
$$
\text{(CH}3\text{)}3\text{C}(\text{CH}3)2\text{SiH} + \text{HO}(\text{CH}2)4\text{CH}2 \rightarrow \text{(CH}3\text{)}3\text{C}(\text{CH}3)2\text{Si-O}(\text{CH}2)4\text{CH}2 $$ This method avoids chloride byproducts but requires specialized catalysts.
Chemical Reactions Analysis
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pentenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: In medicine, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is investigated for its potential use in developing new therapeutic agents and diagnostic tools .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and as a coupling agent in various applications .
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. It can also act as a cross-linking agent, improving the mechanical strength and durability of materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-, differing primarily in substituents and functional groups.
Structural and Molecular Features
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Evidence ID |
|---|---|---|---|---|
| Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- (127154-84-1) | C₁₁H₂₄OSi | 200.39 | 4-pentenyloxy, tert-butyl, dimethyl | |
| (1-Bromo-4,4-dimethyl-6-hepten-1-yn-3-yl)oxy(2-methyl-2-propanyl)silane | C₁₃H₂₄BrOSi | 328.56 | Bromoethynyl, tert-butyl | |
| Silane, (1,1-dimethylethyl)[[2,2-dimethyl-1-(phenylethynyl)-4-pentenyl]oxy]dimethyl (112399-70-9) | C₂₁H₃₂OSi | 328.56 | Phenylethynyl, tert-butyl | |
| Silane, (4-bromo-2-butenyl)oxydimethyl-, (E) (91202-71-0) | C₁₀H₂₁BrOSi | 265.27 | Bromobutene, tert-butyl |
Key Observations :
- Brominated analogs (e.g., ) exhibit higher molecular weights due to bromine substitution, enhancing their utility in halogenation reactions.
- The terminal alkene in the target compound distinguishes it from ethynyl- or bromine-containing analogs, influencing reactivity in addition or polymerization reactions.
Physical Properties
Key Observations :
- Bulkier substituents (e.g., phenylethynyl) reduce polarity, as evidenced by low PSA values (~9.23 Ų) .
- The target compound’s terminal alkene likely lowers its density compared to brominated analogs but increases volatility relative to aromatic derivatives.
Target Compound (127154-84-1) :
- Alkene Reactivity : The 4-pentenyloxy chain enables participation in thiol-ene click chemistry or epoxidation, useful in polymer synthesis .
- Silyl Ether Stability : The tert-butyl group enhances hydrolytic stability compared to less hindered silanes, making it suitable for temporary protection of alcohols in multistep syntheses .
Brominated Analogs () :
- Bromine Substituents : Facilitate nucleophilic substitutions (e.g., Suzuki coupling) or act as leaving groups in cross-coupling reactions.
Phenylethynyl Derivative () :
- Aromatic Alkyne: Participates in Sonogashira or Huisgen cycloaddition reactions, expanding utility in medicinal chemistry or material science.
Biological Activity
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is an organosilicon compound with a unique structure that includes a silane functional group and a pentenyl ether. Its molecular formula is and it has a molecular weight of approximately 200.398 g/mol. This compound has garnered attention in both organic synthesis and materials science due to its stability and reactivity.
Chemical Structure and Properties
The compound features a tert-butyl group, which contributes to its stability, while the pentenyl group enhances its utility in organic synthesis. The presence of the silane functional group allows for various chemical reactions, making it a versatile compound in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆O₂Si |
| Molecular Weight | 200.398 g/mol |
| CAS Number | 127154-84-1 |
Research indicates that silanes can interact with biological systems through various mechanisms, including:
- Radical Formation : Silane compounds can generate radicals that participate in polymerization reactions or interact with biological macromolecules.
- Reactivity with Nucleophiles : The presence of the pentenyl group can enhance reactivity with nucleophilic sites in biological molecules, potentially leading to modifications of proteins or nucleic acids.
Case Studies
- Antitumor Activity : Some studies have explored the potential of silane derivatives in cancer therapy. For instance, compounds similar to silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- have shown promise as carriers for antitumor agents due to their ability to form stable conjugates with drugs like calicheamicin, enhancing the delivery and efficacy of these agents in tumor cells .
- Polymerization Studies : In a study focused on the polymerization capabilities of silanes, it was observed that silane compounds could effectively initiate radical polymerizations under specific conditions. The generated polymers exhibited unique properties that could be beneficial for biomedical applications .
- Material Science Applications : The versatility of silanes extends to material science, where they are used as coupling agents to enhance the adhesion between organic polymers and inorganic substrates. This application is crucial in creating composite materials with improved mechanical properties .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of silane compounds:
- Cell Interaction : Silane compounds have been shown to influence cell adhesion and proliferation in vitro, suggesting potential applications in tissue engineering and regenerative medicine.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for use in coatings or materials designed to reduce microbial growth on surfaces .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silylation. A common approach involves reacting tert-butyldimethylchlorosilane with 4-pentenol under anhydrous conditions, using a base like imidazole to deprotonate the alcohol and facilitate silyl ether formation. Critical intermediates include the chlorosilane precursor and the alcohol substrate. Yields often exceed 70% under optimized conditions .
Q. How is the purity of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- assessed in laboratory settings?
- Methodological Answer : Purity is evaluated using gas chromatography-mass spectrometry (GC-MS) for volatile fractions, nuclear magnetic resonance (NMR; 1H, 13C, and 29Si) for structural confirmation, and infrared (IR) spectroscopy to verify functional groups. Cross-referencing with NIST Standard Reference Database 69 ensures spectral accuracy .
Q. What safety protocols are essential when handling Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-?
- Methodological Answer : Due to its moisture sensitivity and potential flammability, reactions must be conducted under inert atmospheres (e.g., nitrogen/argon). Personal protective equipment (PPE), including gloves and goggles, is mandatory. Spill containment measures should align with OSHA guidelines for organosilicon compounds .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the reactivity of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- in cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces significant steric hindrance, which can slow undesired side reactions (e.g., oxidation or hydrolysis) but may also reduce catalytic efficiency in cross-coupling. Studies suggest that palladium catalysts with bulky ligands (e.g., SPhos or XPhos) enhance turnover by mitigating steric clashes. Kinetic studies using 29Si NMR reveal slower transmetalation steps compared to less hindered analogs .
Q. What challenges arise in the regioselective functionalization of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-, and how can they be mitigated?
- Methodological Answer : The 4-pentenyloxy moiety’s electron-rich nature can lead to competing reactions (e.g., epoxidation or allylic oxidation). Strategies include:
- Using temporary protecting groups (e.g., TBS ethers) for the alkene during functionalization.
- Employing low-temperature (-78°C) lithiation to control regioselectivity.
- Computational modeling (DFT) to predict reactive sites and optimize conditions .
Q. How does the stability of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- vary under acidic or basic conditions, and what degradation products form?
- Methodological Answer : Under acidic conditions, the silyl ether undergoes hydrolysis to yield tert-butyldimethylsilanol and 4-pentenol. In basic environments, elimination reactions may occur, forming 1,3-dienes. Stability studies using pH-controlled aqueous/organic mixtures (monitored by HPLC) show half-lives of >24 hours at neutral pH but <1 hour in 1M HCl .
Q. What role does Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- play in stereoselective synthesis, particularly in natural product frameworks?
- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis. For example, in the synthesis of polyketides, the silyl ether directs stereochemistry during aldol reactions. Enantiomeric excess (ee) of >90% is achievable using chiral Lewis acids like BINOL-derived titanium complexes. X-ray crystallography confirms absolute configuration retention .
Data Contradiction Analysis
Q. Discrepancies in reported yields for silylation of 4-pentenol: How can researchers reconcile conflicting data?
- Methodological Answer : Variations in yield (60–85%) often stem from differences in solvent polarity, base strength, or moisture levels. Systematic optimization using design-of-experiments (DoE) approaches identifies critical parameters. For instance, anhydrous DMF with imidazole increases yields to 80%, while trace water reduces efficiency to 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
